molecular formula C4HBr2NO2S B1588099 2,5-Dibromo-3-nitrothiophene CAS No. 2160-51-2

2,5-Dibromo-3-nitrothiophene

Cat. No. B1588099
CAS RN: 2160-51-2
M. Wt: 286.93 g/mol
InChI Key: HYJLCFYMHSSKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680139B2

Procedure details

2,5-dibromothiophene (10.0 g, 0.0413 mol) was added in portions to nitric acid (38 mL) and concentrated sulfuric acid (75 mL) cooled at 0° C. with an ice bath. On complete addition, the reaction was removed from the cold bath and was stirred for 30 minutes before the reaction mixture was poured onto ice water (400 mL) and extracted with ethyl acetate. The organic layer was separated, dried (Na2SO4), concentrated under vacuum and the residue purified by silica gel chromatography to afford the title product as solid (1.6 g, 13.7% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Yield
13.7%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][C:4]([Br:7])=[CH:5][CH:6]=1.[N+:8]([O-])([OH:10])=[O:9].S(=O)(=O)(O)O>>[Br:1][C:2]1[S:3][C:4]([Br:7])=[CH:5][C:6]=1[N+:8]([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1SC(=CC1)Br
Name
Quantity
38 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
75 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for 30 minutes before the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
On complete addition
CUSTOM
Type
CUSTOM
Details
the reaction was removed from the cold bath
ADDITION
Type
ADDITION
Details
was poured onto ice water (400 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1SC(=CC1[N+](=O)[O-])Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 13.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.